molecular formula C21H32O2 B156347 Methyl isodextropimarate CAS No. 1686-54-0

Methyl isodextropimarate

Katalognummer: B156347
CAS-Nummer: 1686-54-0
Molekulargewicht: 316.5 g/mol
InChI-Schlüssel: BGCXKCIPDDNDEV-GBMAXXPESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl isodextropimarate (C₂₂H₃₄O₂) is a diterpenoid methyl ester derived from resinous plant sources. It is a bicyclic compound with a podocarpane skeleton, characterized by a methyl ester group at position 18 and a vinyl substituent at position 5. Its structure includes three methyl groups at positions 1, 4a, and 7, contributing to its stereochemical complexity . Synonyms include Methyl sandaracopimarate and Isodextropimaric acid methyl ester, reflecting its relationship to pimarane-type diterpenes. This compound is primarily identified in conifer resins, such as Austrocedrus chilensis, and is often analyzed via gas chromatography (GC) and mass spectrometry (MS) for structural confirmation .

Eigenschaften

CAS-Nummer

1686-54-0

Molekularformel

C21H32O2

Molekulargewicht

316.5 g/mol

IUPAC-Name

methyl (1R,4aR,4bS,7R,10aR)-7-ethenyl-1,4a,7-trimethyl-3,4,4b,5,6,9,10,10a-octahydro-2H-phenanthrene-1-carboxylate

InChI

InChI=1S/C21H32O2/c1-6-19(2)13-10-16-15(14-19)8-9-17-20(16,3)11-7-12-21(17,4)18(22)23-5/h6,14,16-17H,1,7-13H2,2-5H3/t16-,17+,19-,20+,21+/m0/s1

InChI-Schlüssel

BGCXKCIPDDNDEV-GBMAXXPESA-N

SMILES

CC1(CCC2C(=C1)CCC3C2(CCCC3(C)C(=O)OC)C)C=C

Isomerische SMILES

C[C@@]1(CC[C@H]2C(=C1)CC[C@@H]3[C@@]2(CCC[C@@]3(C)C(=O)OC)C)C=C

Kanonische SMILES

CC1(CCC2C(=C1)CCC3C2(CCCC3(C)C(=O)OC)C)C=C

Herkunft des Produkts

United States

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Differences

Compound Name Key Structural Features Molecular Formula Distinguishing Characteristics
This compound Bicyclic podocarpane skeleton; methyl ester at C18, vinyl group at C7, three methyl groups C₂₂H₃₄O₂ Stereoisomer of dextropimarate derivatives; distinct GC retention time and MS fragmentation
Sandaracopimaric acid methyl ester Tricyclic pimarane skeleton; methyl ester at C19, conjugated double bonds C₂₁H₃₂O₂ Lacks vinyl group; differs in ring saturation and double bond positioning
Torulosic acid methyl ester Hydroxyl group at C12; additional keto group C₂₁H₃₀O₃ Oxidized functional groups increase polarity, altering chromatographic behavior
Z-Communic acid methyl ester Monocyclic labdane skeleton; cis-configuration of double bonds C₂₁H₃₂O₂ Linear structure with fewer methyl substituents; lower molecular weight

Chromatographic and Spectroscopic Differentiation

  • Gas Chromatography (GC): this compound elutes earlier than sandaracopimaric acid methyl ester due to differences in volatility and polarity. For example, in Austrocedrus chilensis resin analysis, these compounds are resolved using polar GC columns, with retention times varying by 1–2 minutes under optimized conditions .
  • Mass Spectrometry (MS): this compound shows a base peak at m/z 95 (characteristic of podocarpane diterpenes), while sandaracopimaric acid methyl ester exhibits a dominant fragment at m/z 121, reflecting its tricyclic structure .

Industrial Relevance

Diterpene methyl esters are utilized in varnishes and adhesives due to their resinous properties. This compound’s stereochemical complexity may enhance material durability compared to linear analogues like communic acid esters .

Q & A

Q. What are the most reliable methods for synthesizing methyl isodextropimarate, and how can reaction conditions be optimized to improve yield?

To optimize synthesis, researchers should employ a factorial experimental design to test variables such as temperature, solvent polarity, and catalyst concentration. Techniques like nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) are critical for monitoring reaction progress and purity . Yield improvements often require iterative adjustments to stoichiometry and reaction time, with validation via mass spectrometry (MS) .

Q. How should researchers address discrepancies in reported spectral data (e.g., NMR, IR) for this compound across studies?

Systematic comparison of raw spectral data from multiple sources is essential. Cross-referencing with computational simulations (e.g., density functional theory for IR peaks) can resolve contradictions. Researchers should also verify solvent effects and instrument calibration protocols, as minor variations in these parameters often explain discrepancies .

Q. What analytical techniques are recommended for confirming the purity and structural identity of this compound?

A combination of chromatographic (HPLC, GC-MS) and spectroscopic (NMR, FT-IR) methods is standard. For novel derivatives, X-ray crystallography provides definitive structural confirmation. Purity thresholds (>95%) should be validated using triple-detector HPLC systems .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore this compound’s bioactivity?

SAR studies require a scaffold-based approach, synthesizing derivatives with targeted functional group modifications. Bioassays (e.g., enzyme inhibition, cytotoxicity) should be paired with computational docking simulations to correlate structural changes with activity. Dose-response curves and statistical validation (e.g., ANOVA) are critical for identifying significant trends .

Q. What experimental strategies are effective in resolving contradictory findings about this compound’s mechanism of action in different biological systems?

Use orthogonal assays (e.g., CRISPR knockouts, isotopic labeling) to validate target engagement. Comparative transcriptomics or proteomics across cell lines can identify context-dependent mechanisms. Meta-analyses of published data should account for variables like cell culture conditions and compound concentration ranges .

Q. How can researchers design rigorous in vivo studies to evaluate this compound’s pharmacokinetics and toxicity?

Adopt a tiered approach:

Pharmacokinetics : Measure bioavailability, half-life, and tissue distribution using LC-MS/MS in rodent models.

Toxicity : Conduct acute and subchronic dosing studies with histopathological analysis.

Mechanistic insights : Use RNA-seq to identify off-target gene expression changes.
Ethical guidelines and species-specific metabolic differences must be prioritized .

Methodological Guidance

Q. What statistical approaches are recommended for analyzing dose-dependent effects in this compound bioassays?

Non-linear regression models (e.g., sigmoidal dose-response curves) are standard. For heterogeneous data, mixed-effects models or Bayesian hierarchical analysis account for variability across replicates. Bootstrap resampling ensures robustness in small-sample studies .

Q. How should researchers validate the reproducibility of this compound’s reported biological activities?

Independent replication in at least two lab settings is mandatory. Share raw data and protocols via repositories like Zenodo. Use blinded analysis to minimize bias, and report negative results to mitigate publication bias .

Q. What are best practices for integrating computational chemistry into this compound research?

Combine molecular dynamics simulations (e.g., AMBER, GROMACS) with quantum mechanical calculations (e.g., DFT) to model interactions with biological targets. Validate predictions using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Data Interpretation and Reporting

Q. How can researchers address challenges in interpreting this compound’s complex spectral data (e.g., overlapping signals in NMR)?

Apply advanced NMR techniques such as 2D-COSY or HSQC to resolve overlapping peaks. For ambiguous cases, synthesize isotopically labeled analogs or collaborate with specialists in spectral deconvolution .

Q. What frameworks are effective for reconciling conflicting results in this compound’s reported bioactivities?

Adopt the PRISMA guideline for systematic reviews. Use funnel plots to assess publication bias and sensitivity analyses to identify confounding variables (e.g., cell line selection). Transparently report methodological divergences between studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl isodextropimarate
Reactant of Route 2
Reactant of Route 2
Methyl isodextropimarate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.